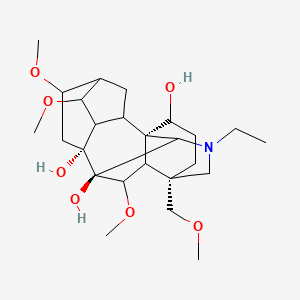
Macropa-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macropa-NH2 hydrochloride is a ligand known for its nickel coordination activity, forming stable complexes with metals. It is a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical used in the treatment of soft tissue metastases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macropa-NH2 hydrochloride involves the reaction of Macropa-NH2 with hydrochloric acid. The process typically includes the following steps:
Refluxing: A white suspension of Macropa-NH2 and sodium carbonate is heated at reflux in acetone.
Addition of Carbon Disulfide: Carbon disulfide is added slowly to the mixture.
Concentration and Purification: The resulting suspension is concentrated under reduced pressure and purified using preparative high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactions: Conducting the reactions in large reactors with precise control over temperature and pressure.
Purification: Using industrial-scale chromatography and crystallization techniques to ensure high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
Macropa-NH2 hydrochloride undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metals, particularly nickel.
Substitution: Can be converted to Macropa-NCS through substitution reactions involving carbon disulfide
Common Reagents and Conditions
Reagents: Sodium carbonate, carbon disulfide, acetone, hydrochloric acid.
Conditions: Refluxing, reduced pressure, high-performance liquid chromatography for purification.
Major Products
Scientific Research Applications
Macropa-NH2 hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Acts as a precursor to radiopharmaceuticals for imaging and treatment of soft tissue metastases.
Medicine: Employed in targeted alpha therapy for cancer treatment, particularly in the treatment of neuroendocrine tumors .
Industry: Utilized in the production of radiopharmaceuticals and other specialized chemical compounds
Mechanism of Action
Macropa-NH2 hydrochloride exerts its effects through the following mechanisms:
Nickel Coordination: Forms stable complexes with nickel, which can be used in various chemical and biological applications.
Precursor to Macropa-NCS: Converts to Macropa-NCS, which can be conjugated to antibodies and other targeting molecules for therapeutic applications
Comparison with Similar Compounds
Similar Compounds
Macropa-NH2: A bifunctional analog of Macropa, often used as a chelator in cancer research.
Macropa-NCS: A derivative of Macropa-NH2 hydrochloride, used in targeted alpha therapy
Uniqueness
This compound is unique due to its ability to form stable metal complexes and its role as a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical. Its stability and efficiency in forming complexes make it superior to other chelators like DOTA and EDTA .
Properties
IUPAC Name |
4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSSMKPBQSWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)
![(3E,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775252.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine](/img/structure/B10775257.png)

![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)
![(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B10775276.png)
![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)

![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
